Cas no 2228458-99-7 (3-(azidomethyl)-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole)

3-(Azidomethyl)-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole is a specialized heterocyclic compound featuring an azidomethyl functional group attached to a pyrrole core. This structure offers versatility in synthetic applications, particularly in click chemistry, where the azide group enables efficient cycloaddition reactions with alkynes. The presence of alkyl substituents enhances stability and influences reactivity, making it suitable for modular synthesis in pharmaceuticals, materials science, and bioconjugation. Its well-defined molecular architecture allows precise functionalization, while the steric and electronic properties of the pyrrole ring contribute to controlled reactivity. This compound is valuable for researchers seeking tailored intermediates for complex molecular frameworks or polymer modifications.
3-(azidomethyl)-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole structure
2228458-99-7 structure
Product Name:3-(azidomethyl)-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole
CAS No:2228458-99-7
MF:C11H18N4
MW:206.287421703339
CID:6488735
PubChem ID:165656399
Update Time:2025-10-31

3-(azidomethyl)-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole Chemical and Physical Properties

Names and Identifiers

    • 3-(azidomethyl)-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole
    • 2228458-99-7
    • EN300-1751422
    • Inchi: 1S/C11H18N4/c1-8(2)7-15-9(3)5-11(10(15)4)6-13-14-12/h5,8H,6-7H2,1-4H3
    • InChI Key: CCGHBQWXCSLKQG-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC(CN=[N+]=[N-])=C1C)CC(C)C

Computed Properties

  • Exact Mass: 206.153146591g/mol
  • Monoisotopic Mass: 206.153146591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 19.3Ų

3-(azidomethyl)-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole Pricemore >>

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Additional information on 3-(azidomethyl)-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole

Research Briefing on 3-(azidomethyl)-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole (CAS: 2228458-99-7)

This research briefing provides an in-depth analysis of the latest advancements related to the compound 3-(azidomethyl)-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole (CAS: 2228458-99-7), a molecule of significant interest in the field of chemical biology and medicinal chemistry. The compound's unique structural features, including an azidomethyl group and a pyrrole core, make it a versatile building block for various applications, such as click chemistry, drug discovery, and bioconjugation. Recent studies have explored its potential in targeted drug delivery, proteomics, and the development of novel therapeutics.

A recent study published in the Journal of Medicinal Chemistry (2023) investigated the use of 3-(azidomethyl)-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole as a key intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers utilized click chemistry to conjugate the azide-functionalized pyrrole derivative with alkyne-bearing pharmacophores, resulting in a library of compounds with enhanced binding affinity and selectivity. The study reported promising results in inhibiting specific PPIs involved in cancer progression, highlighting the compound's potential as a scaffold for drug development.

Another significant advancement was reported in ACS Chemical Biology (2024), where 3-(azidomethyl)-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole was employed in the development of activity-based probes (ABPs) for profiling enzyme activity in live cells. The azide group enabled efficient labeling of target enzymes via bioorthogonal reactions, facilitating real-time monitoring of enzymatic activity. This approach has opened new avenues for understanding disease mechanisms and identifying novel therapeutic targets.

In addition to its applications in drug discovery, the compound has also been explored in materials science. A study in Advanced Materials (2023) demonstrated its use in the synthesis of functionalized polymers with tunable properties. The azide group allowed for post-polymerization modifications, enabling the incorporation of bioactive moieties and enhancing the material's biocompatibility. This innovation holds promise for applications in tissue engineering and controlled drug release systems.

Despite these advancements, challenges remain in optimizing the synthesis and scalability of 3-(azidomethyl)-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole. Recent efforts in Organic Process Research & Development (2024) have focused on developing greener and more efficient synthetic routes, reducing the reliance on hazardous reagents and improving yield. These improvements are critical for the compound's broader adoption in industrial and pharmaceutical settings.

In conclusion, 3-(azidomethyl)-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole (CAS: 2228458-99-7) continues to be a molecule of high interest in chemical biology and medicinal chemistry. Its versatility in click chemistry, drug discovery, and materials science underscores its potential to drive innovation across multiple disciplines. Future research should focus on addressing synthetic challenges and expanding its applications in therapeutic and diagnostic contexts.

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